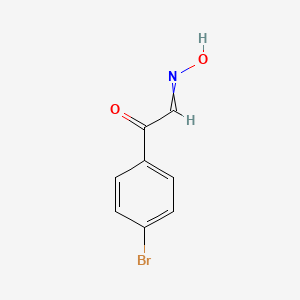
(4-Bromo-phenyl)-oxo-acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-phenyl)-oxo-acetaldehyde oxime is an organic compound that features a bromine atom attached to a phenyl ring, an oxo group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-oxo-acetaldehyde oxime typically involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-phenyl)-oxo-acetaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-phenyl)-oxo-acetaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-phenyl)-oxo-acetaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups.
4-Bromophenylacetylene: Features a bromine atom and an acetylene group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromine-substituted phenyl ring and a thiazole moiety.
Uniqueness
(4-Bromo-phenyl)-oxo-acetaldehyde oxime is unique due to the presence of both an oxime and a bromine-substituted phenyl ring
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H |
InChI Key |
FFJWXANTUQPJJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=NO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















